Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18205188
InChI: InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3
SMILES:
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol

Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate

CAS No.:

Cat. No.: VC18205188

Molecular Formula: C19H20O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate -

Specification

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
IUPAC Name tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate
Standard InChI InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3
Standard InChI Key CWPBLHCQYVBCNX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Identifiers

The compound is systematically named tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate under IUPAC guidelines. Alternative designations include tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate, reflecting its biphenyl backbone substituted at the 2-position with an acetate group and the 4'-position with a formyl moiety . Key identifiers include:

PropertyValue
CAS Registry Number2792201-08-0
Molecular FormulaC₁₉H₂₀O₃
Molecular Weight296.4 g/mol
XLogP3 (Partition Coefficient)3.8
InChIInChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3
InChI KeyCWPBLHCQYVBCNX-UHFFFAOYSA-N

The XLogP3 value of 3.8 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems .

Molecular Structure and Conformation

The molecule consists of a biphenyl system (two benzene rings connected by a single bond) with distinct functional groups:

  • A formyl group (-CHO) at the 4'-position of the distal benzene ring, which serves as an electrophilic site for nucleophilic additions or condensations.

  • A tert-butyl acetate group (-OCOC(CH₃)₃) at the 2-position of the proximal benzene ring, providing steric bulk and stability against hydrolysis.

The tert-butyl group’s three methyl branches create a bulky environment that may influence crystallinity, solubility, and reactivity. The planar biphenyl system allows for π-π stacking interactions, which are critical in supramolecular chemistry and crystal engineering .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data on melting point, boiling point, and solubility are unavailable in the provided sources, inferences can be drawn from structural analogs:

  • Solubility: The tert-butyl ester enhances solubility in nonpolar solvents (e.g., dichloromethane, toluene) due to its hydrophobic nature. The formyl group may marginally improve solubility in polar aprotic solvents like dimethylformamide (DMF).

  • Stability: The ester group is generally stable under neutral conditions but susceptible to hydrolysis under acidic or basic conditions. The tert-butyl moiety confers additional resistance to enzymatic degradation, making the compound suitable for prolonged storage .

Spectroscopic Data

Hypothetical spectroscopic signatures based on functional groups include:

  • IR Spectroscopy:

    • Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester and aldehyde).

    • Peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ (aldehyde C-H stretch).

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 1.4 ppm (9H, tert-butyl), δ 9.9 ppm (1H, aldehyde proton), and aromatic protons between δ 7.2–8.2 ppm.

    • ¹³C NMR: Signals at δ 190–200 ppm (aldehyde carbon), δ 165–170 ppm (ester carbonyl), and δ 80–85 ppm (tert-butyl quaternary carbon) .

Synthetic Applications and Reactivity

Role in Organic Synthesis

The compound’s formyl and ester groups make it a multifunctional building block:

  • Aldehyde Reactivity: The formyl group participates in condensation reactions (e.g., Wittig, Aldol) to form carbon-carbon bonds. For example, reaction with Grignard reagents could yield secondary alcohols, while reductive amination might produce benzylamine derivatives.

  • Ester Utility: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic conditions (e.g., trifluoroacetic acid) or transesterified to other esters, enabling modular functionalization .

Pharmaceutical Relevance

Though direct pharmacological data are absent, structurally related biphenyl acetates are employed in drug discovery:

  • Kinase Inhibitors: Biphenyl motifs are common in kinase-binding domains due to their planar geometry and ability to occupy hydrophobic pockets.

  • Prodrug Design: The tert-butyl ester may act as a prodrug moiety, enhancing bioavailability before enzymatic cleavage in vivo .

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